Ethyl 4,4,4-trifluorobut-2-ynoate
Overview
Description
Ethyl 4,4,4-trifluorobut-2-ynoate is an organic compound with the molecular formula C6H5F3O2. It is a clear, colorless liquid that is used as a reagent in various chemical reactions. This compound is characterized by the presence of a trifluoromethyl group and an ethyl ester group attached to a butynoate backbone, making it an unsymmetrical internal alkyne .
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluorobut-2-ynoate is an unsymmetrical internal alkyne . The primary targets of this compound are cyclometalated iridium and rhodium complexes . These complexes are often used in catalysis, and the compound’s interaction with them can influence their reactivity and selectivity .
Mode of Action
The compound has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . This suggests that the compound may interact with these targets by inserting into the metal-carbon bond, influencing the outcome of subsequent reactions .
Biochemical Pathways
Its role in investigating the regioselectivity of insertion reactions suggests it may influence pathways involving cyclometalated iridium and rhodium complexes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be closely tied to its interaction with its primary targets, the cyclometalated iridium and rhodium complexes . By influencing the regioselectivity of insertion reactions, it could potentially affect the synthesis of various compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation . It is also noted to be air sensitive and should be stored under inert gas . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trifluorobut-2-ynoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propiolate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluorobut-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The alkyne moiety can participate in addition reactions with various nucleophiles and electrophiles.
Cyclization Reactions: The compound can undergo cyclization to form cyclic structures, often catalyzed by transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include substituted alkenes, cyclic compounds, and various trifluoromethylated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 4,4,4-trifluorobut-2-ynoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluorobut-2-ynoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorocrotonate: This compound also contains a trifluoromethyl group but differs in its alkyne structure.
Diethyl acetylenedicarboxylate: Similar in having an alkyne moiety but lacks the trifluoromethyl group.
Dimethyl acetylenedicarboxylate: Another alkyne-containing compound without the trifluoromethyl group.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the alkyne moiety, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
ethyl 4,4,4-trifluorobut-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDRHPQGYUYYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394009 | |
Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79424-03-6 | |
Record name | Ethyl 4,4,4-trifluorobut-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,4,4-trifluoro-2-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of chemical reactions is Ethyl 4,4,4-trifluorobut-2-ynoate commonly used for in the synthesis of heterocyclic compounds?
A1: this compound is a versatile building block in organic synthesis, particularly for creating trifluoromethylated heterocycles. The research highlights its use in one-pot tandem cyclization/[3 + 2] cycloaddition reactions [] and condensation reactions []. These reactions allow for the efficient formation of complex structures like pyrazolo[1,5-a]pyrimidines [] and pyrazolo[5,1-a]isoquinolines [], both of which are important classes of heterocyclic compounds with potential biological activities.
Q2: Can you elaborate on the reaction of this compound with dienes?
A2: While specific reactions with dienes are not detailed in the provided abstracts, previous research [] delves into this. It's important to note that this compound, being an activated alkyne due to the electron-withdrawing trifluoromethyl group, readily undergoes [4+2] cycloaddition reactions with dienes, leading to the formation of six-membered rings. This reaction, known as the Diels-Alder reaction, is a cornerstone of organic synthesis.
Q3: How does this compound react with Quadricyclane?
A3: The reaction of this compound with Quadricyclane results in a 1:1 cycloadduct []. This reaction exploits the strained nature of Quadricyclane, which readily undergoes ring-opening reactions with electron-deficient alkynes like this compound. Subsequent hydrogenation and thermal rearrangement of this cycloadduct provide interesting synthetic intermediates [], highlighting the versatility of this compound in multi-step syntheses.
Q4: What are the advantages of using this compound in the synthesis of 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one derivatives?
A4: The research [] demonstrates the efficacy of this compound in constructing the 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one framework. The key advantage lies in the ability to introduce both the trifluoromethyl group and the pyrimidine ring in a single step when reacting with 3-amino-6-chloropyridazine. This streamlines the synthesis compared to multi-step approaches, leading to improved yields and overall efficiency.
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